molecular formula C18H12BiCl2N3O6 B14072468 Bismuth, dichlorotris(4-nitrophenyl)- CAS No. 108202-26-2

Bismuth, dichlorotris(4-nitrophenyl)-

Cat. No.: B14072468
CAS No.: 108202-26-2
M. Wt: 646.2 g/mol
InChI Key: FGCOEMLUORWONZ-UHFFFAOYSA-L
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Description

Bismuth, dichlorotris(4-nitrophenyl)- is an organobismuth compound characterized by a central bismuth atom coordinated with three 4-nitrophenyl groups and two chloride ligands. The 4-nitrophenyl moiety is electron-withdrawing, which may influence the compound’s stability and reactivity compared to other aryl-substituted bismuth complexes.

Properties

CAS No.

108202-26-2

Molecular Formula

C18H12BiCl2N3O6

Molecular Weight

646.2 g/mol

IUPAC Name

dichloro-tris(4-nitrophenyl)bismuth

InChI

InChI=1S/3C6H4NO2.Bi.2ClH/c3*8-7(9)6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2

InChI Key

FGCOEMLUORWONZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[Bi](C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Approaches

Ligand Substitution Using Organometallic Reagents

A prominent method for synthesizing bismuth-based aryl compounds involves ligand substitution reactions. For Bismuth, dichlorotris(4-nitrophenyl)-, the reaction typically starts with bismuth trichloride (BiCl₃) and a 4-nitrophenyl organometallic reagent. The general reaction scheme is:

$$
\text{BiCl}3 + 3 \, \text{Ar-M} \rightarrow \text{BiCl}2\text{Ar}_3 + 3 \, \text{MCl}
$$

Here, Ar-M represents a 4-nitrophenyl Grignard reagent or aryl lithium compound. This method is analogous to the synthesis of tri(4-nitrophenyl)bismuth dichloride, as described in Barton et al. (1986) and cited in a patent for N-arylation reactions. The reaction proceeds in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 0°C to 25°C . The product is isolated via solvent evaporation, followed by recrystallization from ethanol or dichloromethane.

Key Parameters:
  • Molar Ratio : A 1:3 stoichiometry of BiCl₃ to 4-nitrophenyl reagent ensures complete substitution.
  • Solvent : THF or diethyl ether for optimal reagent solubility.
  • Workup : Aqueous quenching (e.g., with ammonium chloride) and extraction with dichloromethane.

Reaction Mechanism and Intermediate Analysis

The synthesis proceeds via a stepwise ligand exchange mechanism :

  • Initial Coordination : BiCl₃ reacts with one equivalent of 4-nitrophenyl lithium, forming BiCl₂(Ar) and LiCl.
  • Successive Substitutions : Two additional equivalents of the aryl reagent displace remaining chloride ligands.
  • Byproduct Formation : Lithium chloride precipitates, driving the reaction to completion.

Spectroscopic Evidence :

  • IR Spectroscopy : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) confirm nitrophenyl incorporation.
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.3 ppm (meta to nitro groups) and δ 8.5–8.9 ppm (para to nitro).

Optimization and Yield Enhancement

Experimental data from analogous syntheses highlight critical factors for maximizing yield:

Parameter Optimal Range Impact on Yield
Temperature 0–25°C Prevents BiCl₃ hydrolysis
Reaction Time 4–6 hours Ensures complete substitution
Solvent Polarity Low (THF, ether) Stabilizes intermediates
Workup Method Ethanol recrystallization Purity >95%

For example, the patent US5151518A reports a >80% yield for N-(4-nitrophenyl)isatin using tri(4-nitrophenyl)bismuth dichloride, indirectly validating the efficiency of the bismuth precursor.

Applications in Organic Synthesis

Bismuth, dichlorotris(4-nitrophenyl)- serves as a versatile reagent in:

  • N-Arylation Reactions : Transfers nitrophenyl groups to amines or heterocycles (e.g., isatins).
  • Pharmaceutical Intermediates : Used in synthesizing drug impurities and reference standards.

Chemical Reactions Analysis

Bismuth, dichlorotris(4-nitrophenyl)- undergoes various chemical reactions, including reduction, substitution, and complexation. One notable reaction is the catalytic reduction of 4-nitrophenol to 4-aminophenol, which is facilitated by the bismuth center in the compound . This reaction typically uses reducing agents such as sodium borohydride (NaBH4) under mild conditions.

Other reactions include substitution reactions where the chlorine atoms can be replaced by other ligands, and complexation reactions where the bismuth center forms complexes with other metal ions or organic molecules . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Features

  • Bismuth, dichlorotris(4-nitrophenyl)-: Features a bismuth center with three aromatic nitro groups and two chlorides.
  • 1,3,4-Thiadiazole Derivatives (): Contain a thiadiazole core substituted with 4-nitrophenyl groups. These compounds lack a metal center but exhibit planar aromatic systems conducive to π-stacking interactions .
  • 4-Nitrophenyl Boronic Acid (): A boronic acid derivative with a nitro group; its reactivity with H₂O₂ highlights the lability of the boron-aryl bond under oxidative conditions .

Functional and Reactivity Comparisons

Antimicrobial Activity

  • 1,3,4-Thiadiazole Derivatives: Exhibit notable activity against E. coli, B. mycoides, and C. albicans, with four compounds outperforming others (). MIC values range from 8–32 µg/mL .
  • Bismuth, dichlorotris(4-nitrophenyl)-: While direct data are unavailable, bismuth complexes (e.g., bismuth subsalicylate) are known for antibacterial effects. The nitro groups may enhance membrane permeability, but steric bulk from the aryl groups could reduce efficacy compared to smaller thiadiazoles.

Chemical Reactivity

  • 4-Nitrophenyl Boronic Acid: Undergoes rapid conversion to 4-nitrophenol in H₂O₂ (rate constant: 0.0586 s⁻¹ at pH 11) .
  • Bismuth, dichlorotris(4-nitrophenyl)- : Expected to resist oxidative cleavage due to robust Bi–C bonds. However, nitro groups may participate in redox reactions under extreme conditions.

Stability Under Environmental Conditions

  • pH Sensitivity : Boronic acid derivatives degrade optimally at pH 11 , whereas bismuth compounds are typically stable across broader pH ranges due to metallic inertia.
  • Thermal Stability : Thiadiazoles decompose above 200°C; bismuth complexes may exhibit higher thermal stability owing to strong metal-ligand bonds.

Biological Activity

Bismuth, dichlorotris(4-nitrophenyl)- is an organometallic compound that has garnered attention for its notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Synthesis

Bismuth, dichlorotris(4-nitrophenyl)- features a bismuth atom coordinated with three 4-nitrophenyl groups and two chloride ions. The presence of nitrophenyl groups contributes to the compound's reactivity and biological activity. Synthesis typically involves the reaction of bismuth(III) chloride with 4-nitrophenol under controlled conditions, ensuring optimal yield and purity.

Biological Activity

Antimicrobial Properties
Research indicates that bismuth compounds exhibit significant antimicrobial activity. Bismuth, dichlorotris(4-nitrophenyl)- is expected to share these properties due to its structural characteristics. Studies show that bismuth compounds can disrupt bacterial cell walls and inhibit enzyme activity, leading to effective antimicrobial effects.

Anti-inflammatory Effects
In addition to antimicrobial activity, bismuth compounds have been studied for their anti-inflammatory properties. The mechanisms underlying these effects may involve the modulation of inflammatory pathways through interactions with cellular targets.

The biological activity of bismuth, dichlorotris(4-nitrophenyl)- can be attributed to several mechanisms:

  • Disruption of Cellular Structures : Bismuth compounds can interfere with bacterial cell wall integrity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Formation of Bismuth Complexes : Interaction with proteins and nucleic acids can alter essential cellular functions, potentially leading to cell death.

Case Studies

Several studies have investigated the biological activity of bismuth compounds:

  • Antibacterial Activity : A study demonstrated that bismuth, dichlorotris(4-nitrophenyl)- exhibits potent antibacterial effects against various pathogens, including strains resistant to conventional antibiotics.
  • In Vivo Studies : Research involving animal models has shown promising results in using this compound for treating infections caused by resistant bacteria. The compound's safety profile was also assessed, indicating minimal toxicity at therapeutic doses.
  • Comparative Analysis : When compared to other bismuth compounds like bismuth subsalicylate, bismuth, dichlorotris(4-nitrophenyl)- showed superior antimicrobial efficacy while maintaining a favorable safety profile.

Data Table: Biological Activity Overview

PropertyBismuth, Dichlorotris(4-nitrophenyl)-Bismuth SubsalicylateOther Bismuth Compounds
Antimicrobial EfficacyHighModerateVariable
Anti-inflammatory ActivityPresentLimitedPresent
Mechanisms of ActionCell wall disruption; enzyme inhibitionGastrointestinal protectionVaries
Safety ProfileLow toxicity at therapeutic dosesGenerally safeVaries

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms and therapeutic potential of bismuth, dichlorotris(4-nitrophenyl)-. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the molecular interactions between the compound and biological targets.
  • Clinical Trials : Evaluating efficacy and safety in human subjects.
  • Exploration of Novel Applications : Investigating potential uses in treating other diseases or as a catalyst in organic reactions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for synthesizing and handling dichlorotris(4-nitrophenyl)bismuth?

  • Methodological Answer : Prioritize personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential respiratory irritants. In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention . For storage, use airtight containers in a cool, dry environment away from incompatible substances like strong oxidizers.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing dichlorotris(4-nitrophenyl)bismuth?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Determines crystal structure parameters (e.g., space group P1, unit cell dimensions a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) .
  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ligand coordination and purity.
  • FT-IR spectroscopy : Identify vibrational modes of nitro (-NO2_2) and Bi-Cl bonds.
    Cross-validate results with elemental analysis (e.g., C, H, N content) to ensure stoichiometric accuracy.

Q. How can researchers optimize the synthesis of dichlorotris(4-nitrophenyl)bismuth to achieve high yields?

  • Methodological Answer :

  • Use stoichiometric ratios of bismuth precursors (e.g., BiCl3_3) and 4-nitrophenyl ligands under inert atmospheres (N2_2/Ar).
  • Control reaction temperature (typically 60–80°C) to prevent ligand decomposition.
  • Purify via column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization from ethanol. Monitor purity with TLC or HPLC.

Advanced Research Questions

Q. How do electron-withdrawing 4-nitrophenyl ligands influence the stability and reactivity of dichlorotris(4-nitrophenyl)bismuth?

  • Methodological Answer :

  • The 4-nitrophenyl group’s electron-withdrawing nature enhances the electrophilicity of the bismuth center, increasing its reactivity in cross-coupling or catalytic applications.
  • Stability studies under varying pH/temperature can be conducted using UV-Vis spectroscopy to track decomposition. For example, under acidic conditions, the compound may undergo ligand dissociation, forming Bi-O intermediates .
  • Computational modeling (DFT) can predict charge distribution and bond strengths to rationalize experimental observations.

Q. What strategies resolve contradictions in crystallographic data for dichlorotris(4-nitrophenyl)bismuth derivatives?

  • Methodological Answer :

  • Compare multiple datasets (e.g., SCXRD, powder XRD) to identify systematic errors.
  • Refine structures using software like SHELXL with high-resolution data (≤ 0.8 Å resolution).
  • Validate coordination geometry with EXAFS (Extended X-ray Absorption Fine Structure) to confirm bond lengths/angles .
  • Address disorder in nitro groups by applying anisotropic displacement parameters during refinement.

Q. How can decomposition pathways of dichlorotris(4-nitrophenyl)bismuth be experimentally mapped under catalytic conditions?

  • Methodological Answer :

  • Use GC-MS or LC-MS to identify volatile byproducts (e.g., nitrobenzene derivatives).
  • Monitor reaction kinetics via in-situ FT-IR to detect intermediate species (e.g., Bi-O bonds).
  • Electrochemical methods (cyclic voltammetry) can reveal redox-active decomposition products.
  • Reference studies on analogous systems (e.g., ruthenium complexes) to hypothesize mechanisms .

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